Anhydrosafflor yellow B

Descripción general

Descripción

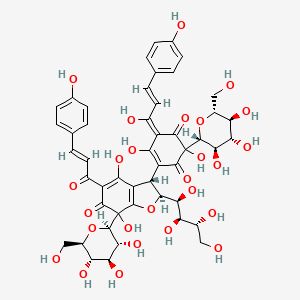

Anhydrosafflor yellow B is a complex organic compound with a unique structure that includes multiple glucopyranosyl groups, hydroxyphenyl groups, and a benzofuranone core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the benzofuranone core and the attachment of glucopyranosyl groups. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the acylation of chlorobenzene with 4-chlorobenzoyl chloride in the presence of an aluminum chloride catalyst is a common method for synthesizing similar compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The presence of hydroxy groups makes it susceptible to oxidation reactions.

Reduction: The compound can be reduced under specific conditions to form different derivatives.

Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohol derivatives.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: Its glucopyranosyl groups make it a candidate for studying carbohydrate-protein interactions.

Medicine: The compound’s unique structure may have potential therapeutic applications, such as in the development of new drugs.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its hydroxyphenyl groups may interact with enzymes or receptors, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

Some similar compounds include:

4,4’-Dichlorobenzophenone: An organic compound with a similar benzophenone structure.

DDT: A well-known pesticide with a similar aromatic structure.

Uniqueness

What sets Anhydrosafflor yellow B apart is its complex structure with multiple glucopyranosyl and hydroxyphenyl groups, which may confer unique biological and chemical properties.

Actividad Biológica

Anhydrosafflor yellow B (AHSYB) is a bioactive compound derived from the safflower plant (Carthamus tinctorius L.), recognized for its significant pharmacological properties, particularly in neuroprotection and cardioprotection. This article delves into the biological activity of AHSYB, summarizing recent research findings, case studies, and relevant data.

AHSYB is a water-soluble flavonoid pigment, structurally related to hydroxysafflor yellow A (HSYA). It has gained attention due to its antioxidant properties and potential therapeutic applications. The extraction of AHSYB has been optimized using high-speed counter-current chromatography (HSCCC), achieving a purity of 98% under specific conditions (speed of 850 rpm, flow rate of 2 mL/min, and temperature of 40 °C) .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of AHSYB against cerebral ischemia/reperfusion (I/R) injury. In vitro experiments demonstrated that AHSYB significantly increased cell viability and reduced neuronal apoptosis under oxygen-glucose deprivation conditions. In vivo models showed that AHSYB treatment led to reduced infarct volume and improved neurological function in rats subjected to middle cerebral artery occlusion .

The protective effects of AHSYB are primarily mediated through the regulation of the silent information regulator 1 (SIRT1) signaling pathway. Key findings include:

- Increased Expression : AHSYB enhances the expression of SIRT1, forkhead box O (FOXO) 1, and peroxisome proliferator-activated receptor coactivator 1α (PGC1α), which are crucial for cellular survival and stress response .

- Oxidative Stress Reduction : AHSYB reduces oxidative stress markers, including reactive oxygen species (ROS), contributing to decreased neuronal apoptosis .

Cardio-Protective Effects

AHSYB also exhibits cardio-protective properties by inhibiting apoptosis via mitochondrial pathways. Studies have shown that AHSYB can protect H9c2 cardiomyoblast cells from damage induced by oxygen-glucose deprivation/reoxygenation .

Data Table: Summary of Biological Activities

| Activity | In Vitro Findings | In Vivo Findings |

|---|---|---|

| Neuroprotection | Increased cell viability; reduced apoptosis | Reduced infarct volume; improved function |

| Antioxidant Activity | Decreased ROS levels; enhanced antioxidant enzymes | Reduced oxidative stress markers |

| Cardio-protection | Inhibition of apoptosis in cardiomyocytes | Not extensively studied in vivo yet |

Case Studies

- Cerebral Ischemia Study : In a controlled experiment involving rats, administration of AHSYB significantly mitigated neurological deficits post-I/R injury. The treatment group exhibited lower levels of apoptosis markers compared to the control group .

- Cardiomyocyte Protection : Another study focused on H9c2 cells demonstrated that AHSYB effectively reduced cell death through mitochondrial pathways during oxidative stress conditions, suggesting its potential utility in treating cardiac ischemia .

Propiedades

IUPAC Name |

(6E)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H52O26/c49-13-22(56)30(57)37(64)40-27(28-33(60)25(20(54)11-5-16-1-7-18(52)8-2-16)41(67)47(70,43(28)69)45-38(65)35(62)31(58)23(14-50)72-45)29-34(61)26(21(55)12-6-17-3-9-19(53)10-4-17)42(68)48(71,44(29)74-40)46-39(66)36(63)32(59)24(15-51)73-46/h1-12,22-24,27,30-32,35-40,45-46,49-54,56-66,70-71H,13-15H2/b11-5+,12-6+,25-20+/t22-,23-,24-,27+,30-,31-,32-,35+,36+,37+,38-,39-,40+,45-,46-,47?,48?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXZTJVQKYBYAV-ARYFSBDYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C3=C(C(C2=O)(C4C(C(C(C(O4)CO)O)O)O)O)OC(C3C5=C(C(=C(C=CC6=CC=C(C=C6)O)O)C(=O)C(C5=O)(C7C(C(C(C(O7)CO)O)O)O)O)O)C(C(C(CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C3=C(C(C2=O)([C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@@H]([C@H]3C5=C(/C(=C(/C=C/C6=CC=C(C=C6)O)\O)/C(=O)C(C5=O)([C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H52O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313846 | |

| Record name | Anhydrosafflor yellow B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1044.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184840-84-4 | |

| Record name | Anhydrosafflor yellow B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.